6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
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Overview
Description
6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is a complex organic compound that features a piperazine ring substituted with a 3-bromophenylmethyl group and a pyridazine ring substituted with N,N-dimethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the 3-bromophenylmethyl group. The final step involves the coupling of this intermediate with the pyridazine ring substituted with N,N-dimethylamine.
Preparation of Piperazine Derivative: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Introduction of 3-Bromophenylmethyl Group: This step can be achieved through a nucleophilic substitution reaction, where the piperazine derivative reacts with 3-bromobenzyl chloride in the presence of a base.
Coupling with Pyridazine Ring: The final step involves the reaction of the intermediate with a pyridazine derivative that has been pre-functionalized with N,N-dimethylamine. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate as bases, with various nucleophiles.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Introduction of various functional groups, such as alkyl, aryl, or acyl groups.
Scientific Research Applications
6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
- 6-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
- 6-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
Uniqueness
6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is unique due to the presence of the 3-bromophenylmethyl group, which can impart distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN5/c1-21(2)16-6-7-17(20-19-16)23-10-8-22(9-11-23)13-14-4-3-5-15(18)12-14/h3-7,12H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIAZYIHGGMWEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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